molecular formula C8H3BrF6 B1265498 3,5-Bis(trifluoromethyl)bromobenzene CAS No. 328-70-1

3,5-Bis(trifluoromethyl)bromobenzene

Cat. No. B1265498
CAS RN: 328-70-1
M. Wt: 293 g/mol
InChI Key: CSVCVIHEBDJTCJ-UHFFFAOYSA-N
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Patent
US06255545B1

Procedure details

In a preferred embodiment, 1,3-bis(trifluoromethyl)benzene is brominated with N,N′-dibromo-5,5-dimethylhydantoin in sulfuric acid/acetic acid at 45° C. The reaction mixture is then diluted into cold water, and the phases are separated, washed with aqueous sodium hydroxide (preferably 5 N sodium hydroxide) and allowed to separate to produce 3,5-bis(trifluoromethyl)bromobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sulfuric acid acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1.[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.O>S(=O)(=O)(O)O.C(O)(=O)C>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[C:7]([Br:15])[CH:6]=[C:5]([C:9]([F:10])([F:11])[F:12])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
sulfuric acid acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O.C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide (preferably 5 N sodium hydroxide) and
CUSTOM
Type
CUSTOM
Details
to separate

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.